2-Methoxy-4-vinylphenyl acetate
Description
Direct Esterification Protocols
Direct esterification of the phenolic hydroxyl group of 4-vinylguaiacol (2-methoxy-4-vinylphenol) is a common and efficient approach to obtaining 2-Methoxy-4-vinylphenyl acetate (B1210297). nih.gov This can be accomplished through several methods, each with its own set of reagents and reaction conditions.
A straightforward and high-yielding method for the synthesis of 2-Methoxy-4-vinylphenyl acetate involves the use of acetic anhydride (B1165640). In a typical procedure, 4-vinylguaiacol is reacted with acetic anhydride in the presence of a catalytic amount of sodium acetate. nih.gov The reaction is generally heated to ensure complete conversion. For instance, a mixture of 4-vinylguaiacol and sodium acetate dissolved in acetic anhydride can be stirred at 90°C for 30 minutes to achieve 100% conversion to the acetate ester. nih.gov The use of an excess of the anhydride can drive the reaction to completion, often resulting in yields exceeding 95%. googleapis.com
Table 1: Anhydride-Mediated Esterification of 4-Vinylguaiacol
| Reactants | Catalyst | Temperature | Time | Conversion |
| 4-Vinylguaiacol, Acetic Anhydride | Sodium Acetate | 90°C | 30 min | 100% nih.gov |
The Steglich esterification, which utilizes a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP), provides a mild and effective method for esterifying phenols. rsc.orgorganic-chemistry.org This approach is particularly useful for substrates that are sensitive to harsher conditions. organic-chemistry.org The reaction proceeds by the activation of the carboxylic acid (in this case, acetic acid, which can be generated in situ or added) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acylpyridinium species, which is subsequently attacked by the phenolic hydroxyl group of 4-vinylguaiacol to yield the desired ester. rsc.org While effective, this method can produce N,N'-dicyclohexylurea (DCU) as a byproduct, which may require removal. rsc.org An alternative water-soluble carbodiimide, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), can also be employed to simplify purification. researchgate.net
Table 2: Carbodiimide-Mediated Esterification
| Coupling Agent | Catalyst | Key Intermediate | Byproduct |
| DCC | DMAP | O-acylisourea | DCU rsc.org |
| EDC | DMAP | O-acylisourea | Water-soluble urea |
Various catalysts can be employed to facilitate the esterification of 4-vinylguaiacol. While anhydride-mediated reactions can proceed without a strong acid or base catalyst, the use of catalysts can enhance reaction rates and yields under milder conditions. nih.govgoogleapis.com For instance, Lewis acids can be used in conjunction with carbodiimides to improve the efficiency of the Steglich esterification. scielo.br Additionally, enzymatic catalysis presents a green alternative for ester synthesis.
Derivatization from 2-Methoxy-4-vinylphenol (B128420) (4-Vinyl Guaiacol)
The synthesis of this compound is intrinsically linked to the availability and synthesis of its direct precursor, 4-vinylguaiacol.
4-Vinylguaiacol is readily obtainable from the decarboxylation of ferulic acid, a naturally abundant phenolic compound found in plant cell walls. nih.govnih.govmdpi.com This decarboxylation can be achieved through both thermal and enzymatic methods. nih.govresearchgate.netnih.gov Enzymatic decarboxylation, utilizing ferulic acid decarboxylases (FADs), offers a sustainable and highly specific route to 4-vinylguaiacol under mild conditions. nih.govnih.gov For example, FAD from Schizophyllum commune has been shown to efficiently catalyze this transformation. nih.govmdpi.com Microbial fermentation using various microorganisms, including certain yeast strains like Saccharomyces cerevisiae and bacteria such as Streptomyces setonii and Bacillus atrophaeus, can also be employed for the bioconversion of ferulic acid to 4-vinylguaiacol. nih.govresearchgate.netfrontiersin.orgwikipedia.org
Table 3: Precursor Synthesis of 4-Vinylguaiacol from Ferulic Acid
| Method | Catalyst/Organism | Key Features |
| Enzymatic Decarboxylation | Ferulic Acid Decarboxylase (FAD) | High specificity, mild conditions nih.govnih.gov |
| Microbial Fermentation | Saccharomyces cerevisiae | Produces the characteristic "clove" flavor in certain beers nih.govwikipedia.org |
| Microbial Fermentation | Streptomyces setonii | Can produce high concentrations of 4-vinylguaiacol researchgate.net |
| Microbial Fermentation | Bacillus atrophaeus | Possesses an organic solvent-tolerant phenolic acid decarboxylase frontiersin.org |
The phenolic hydroxyl group of 4-vinylguaiacol is a key site for chemical modification. nih.gov Protecting this group via esterification, as in the formation of this compound, is a common strategy to prevent unwanted side reactions or to modify the properties of the resulting molecule. nih.gov Besides acetylation, other functional groups can be introduced. For instance, alkylation of the phenolic hydroxyl group can be performed to create ether derivatives. nih.gov These modifications allow for the synthesis of a diverse range of monomers from a single bio-based platform molecule, expanding its potential applications. nih.govmdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(4-ethenyl-2-methoxyphenyl) acetate |
InChI |
InChI=1S/C11H12O3/c1-4-9-5-6-10(14-8(2)12)11(7-9)13-3/h4-7H,1H2,2-3H3 |
InChI Key |
FTBUUBIPWKNBRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis Pathways
Green Chemistry Principles and Metrics in Synthesis
The synthesis of 2-Methoxy-4-vinylphenyl acetate (B1210297) is commonly achieved through the acetylation of 2-methoxy-4-vinylphenol (B128420) (also known as 4-vinylguaiacol or 4VG). A prevalent method involves the use of acetic anhydride (B1165640) as the acetylating agent. The balanced chemical equation for this reaction is:
C₉H₁₀O₂ + (CH₃CO)₂O → C₁₁H₁₂O₃ + CH₃COOH
(2-Methoxy-4-vinylphenol + Acetic Anhydride → 2-Methoxy-4-vinylphenyl Acetate + Acetic Acid)
This reaction forms the basis for evaluating the green chemistry metrics of the synthesis.
Atom Economy Assessments
Atom economy is a theoretical measure of the efficiency of a chemical reaction, representing the proportion of the mass of the starting materials that is incorporated into the desired product. It is calculated using the formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the acetylation of 2-methoxy-4-vinylphenol, the molecular weights of the reactants and the desired product are as follows:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Methoxy-4-vinylphenol | C₉H₁₀O₂ | 150.18 scbt.comsigmaaldrich.comnist.govsigmaaldrich.commerckmillipore.comwikipedia.orgthegoodscentscompany.com |
| Acetic Anhydride | C₄H₆O₃ | 102.09 nih.govwikipedia.orgnist.govsigmaaldrich.comsigmaaldrich.com |
| This compound | C₁₁H₁₂O₃ | 192.21 nih.gov |
Based on these values, the atom economy for this synthesis is calculated as:
Atom Economy (%) = (192.21 g/mol / (150.18 g/mol + 102.09 g/mol )) x 100 ≈ 76.2%
This indicates that, theoretically, 76.2% of the mass of the reactants is converted into the desired product, with the remaining 23.8% forming the acetic acid byproduct.
E-Factor Analysis
The Environmental Factor (E-Factor) provides a more practical measure of the environmental impact of a chemical process by quantifying the amount of waste generated relative to the amount of product obtained. The formula for the E-Factor is:
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
Unlike atom economy, the E-Factor considers all materials used in the process, including solvents, catalysts, and unreacted starting materials, as well as the reaction yield. A lower E-Factor signifies a more environmentally friendly process.
To illustrate the E-Factor for the synthesis of this compound, a specific experimental procedure is analyzed. In a reported synthesis, 1.8 g (12 mmol) of 4-vinylguaiacol is reacted with 1.5 g (15 mmol) of acetic anhydride in the presence of 41 mg (0.5 mmol) of sodium acetate as a catalyst. The reaction achieves 100% conversion of the 4-vinylguaiacol. The workup involves the addition of 5 mL of ethyl acetate, followed by washing with a saturated brine solution (3 x 5.0 mL). nih.gov
Assuming the 100% conversion leads to a theoretical yield of the product, the mass of this compound produced would be approximately 2.31 g.
The waste generated in this process includes:
The acetic acid byproduct.
The sodium acetate catalyst (assuming it is not recovered).
The ethyl acetate used in the workup.
The brine solution (primarily water and sodium chloride).
Excluding the water from the brine solution for a simplified calculation, a detailed E-Factor analysis would require quantifying the exact amount of unrecovered solvents and byproducts. However, even a preliminary assessment highlights that the use of solvents and other auxiliaries significantly contributes to the total waste, leading to an E-Factor greater than zero. The ideal E-factor is 0, meaning no waste is produced. In practice, the pharmaceutical industry often has E-Factors in the range of 25 to over 100, while bulk chemical production aims for E-Factors closer to 1-5.
Chemical Reactivity and Transformation Studies
Hydrolysis Reactions and Deprotection Strategies
The acetyl group on the phenolic oxygen of 2-methoxy-4-vinylphenyl acetate (B1210297) acts as a protecting group for the phenol (B47542). Its removal via hydrolysis is a critical step, particularly when the functional phenol is desired in the final application, such as in the creation of functional polymers.
While specific studies on the biocatalytic hydrolysis of 2-methoxy-4-vinylphenyl acetate are not extensively documented, the principles of enzyme-mediated deprotection of phenyl acetates are well-established. Enzymes, such as esterases and lipases, are known to catalyze the hydrolysis of ester bonds under mild conditions. For instance, α-chymotrypsin has been shown to effectively catalyze the hydrolysis of various phenyl acetate derivatives. nih.gov The reaction proceeds via an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the phenol and the acetate.
The use of whole-cell systems, employing microorganisms with high esterase activity, presents another viable green chemistry approach for the deprotection of acetylated phenols. These biocatalytic methods offer high selectivity and operate under environmentally benign conditions, avoiding the harsh chemicals often used in traditional chemical hydrolysis. The conversion of biobased feedstocks into platform chemicals often utilizes enzymatic processes, suggesting the potential for similar applications with this compound. researchgate.net
The rate of hydrolysis of a phenyl acetate is significantly influenced by the electronic and steric nature of the substituents on the phenyl ring. pearson.compearson.com For this compound, two key substituents are present: the methoxy (B1213986) group (-OCH₃) at the ortho position and the vinyl group (-CH=CH₂) at the para position relative to the acetate group.
Steric Effects: The methoxy group at the ortho position can introduce some steric hindrance, potentially impeding the approach of a nucleophile (like a hydroxide (B78521) ion or an enzyme's active site) to the ester's carbonyl carbon. pearson.com This steric hindrance can lead to a decrease in the reaction rate compared to an unsubstituted phenyl acetate.
Polymerization Mechanisms and Kinetics
This compound, also referred to as 4-acetoxy-3-methoxystyrene (AMS) or acetylated 4-vinyl guaiacol (B22219) (Ac4VG), is a valuable monomer for radical polymerization, leading to polymers with interesting properties. tue.nlnih.gov
The radical homopolymerization of this compound has been successfully carried out using conventional radical initiators like 2,2′-azobis(2-methylpropionitrile) (AIBN) in a solvent such as toluene. nih.govresearchgate.net The polymerization can also be performed in bulk, although this can be limited by the high melting point of the monomer and the increased viscosity at higher conversions. tue.nl
The resulting homopolymer, poly(this compound), has been characterized by various techniques, including nuclear magnetic resonance (¹H-NMR) spectroscopy, size exclusion chromatography (SEC), and thermal analysis (Differential Scanning Calorimetry - DSC, and Thermogravimetric Analysis - TGA). tue.nlnih.govresearchgate.net These studies have shown that the polymer is thermally stable, with degradation temperatures often starting around 300-350 °C. tue.nl The glass transition temperature (Tg) of the homopolymer has been reported to be approximately 117 °C. researchgate.netresearchgate.net
Table 1: Properties of Poly(this compound)
| Property | Value | Reference |
|---|---|---|
| Glass Transition Temperature (Tg) | 117 °C | researchgate.netresearchgate.net |
| Initiator for Polymerization | AIBN | nih.govresearchgate.net |
| Polymerization Solvent | Toluene | nih.govresearchgate.net |
This compound can be copolymerized with other conventional vinyl monomers, such as styrene (B11656), to tailor the properties of the final material. researchgate.netmdpi.comnih.gov Emulsion polymerization techniques have been employed for the copolymerization of derivatives of 2-methoxy-4-vinylphenol (B128420) with styrene. researchgate.netmdpi.comnih.gov
The reactivity ratios of the comonomers are crucial in determining the composition and structure of the resulting copolymer. While specific reactivity ratios for the copolymerization of this compound with all common vinyl monomers are not widely published, the behavior can be inferred from related systems. For example, in the copolymerization of methyl acrylate (B77674) with vinyl acetate, the reactivity ratios indicate that methyl acrylate is much more reactive. tue.nl This suggests that in a copolymerization with a more reactive monomer, this compound might be incorporated less readily. The product of the reactivity ratios (r1 * r2) indicates the tendency towards alternating, random, or block copolymerization. researchgate.net
Table 2: Examples of Copolymerization Involving Related Monomers
| Comonomer 1 | Comonomer 2 | Polymerization Type | Reference |
|---|---|---|---|
| MVP-derived monomers | Styrene | Emulsion Polymerization | researchgate.netmdpi.comnih.gov |
| Styrene | Vinyl Acetate | Photoinduced Charge-Transfer Polymerization | researchgate.net |
| Methyl Acrylate | Vinyl Acetate | Radical Polymerization | tue.nl |
The synthesis of this compound typically starts from 2-methoxy-4-vinylphenol (4-vinyl guaiacol, 4VG). nih.gov If the acetylation reaction is incomplete, residual 4-vinyl guaiacol will be present in the monomer. This residual precursor can act as a radical inhibitor during polymerization. nih.govresearchgate.net
Table of Chemical Compounds
Crosslinking Chemistries
Crosslinking is a critical process for transforming thermoplastic polymers into thermosets, enhancing their mechanical and thermal properties. For monomers like this compound, this is often achieved by leveraging the reactivity of the vinyl group.
Thiol-ene chemistry offers an efficient and versatile method for creating crosslinked polymer networks. This "click" reaction proceeds via a radical-mediated addition of a thiol to a carbon-carbon double bond (the "ene"). In the context of this compound and its derivatives, the vinyl group serves as the ene component.
Research has demonstrated the successful use of divinylbenzene (B73037) (DVB)-like monomers derived from 2-methoxy-4-vinylphenol (the precursor to this compound) in thermal crosslinking with multifunctional thiols to form thermosetting films. mdpi.comresearchgate.net In these studies, the phenolic group of MVP is first reacted with brominated alkanes of varying lengths to produce difunctional monomers. These DVB-like monomers are then thermally cured with thiol-bearing reagents, such as trimethylolpropane (B17298) tris(3-mercaptopropionate) (a trifunctional thiol, 3T) or pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (a tetrafunctional thiol, 4T), to yield crosslinked thermosets. mdpi.com A 1:1 stoichiometric ratio between the thiol and ene functional groups is typically maintained to ensure efficient network formation. mdpi.com
The properties of the resulting thermosets are influenced by both the length of the aliphatic chain in the DVB-like monomer and the functionality of the thiol crosslinker. mdpi.com Increasing the aliphatic chain length generally leads to a decrease in the glass transition temperature (Tg) due to increased chain mobility. mdpi.com Conversely, increasing the number of crosslinks by using a higher functionality thiol (e.g., 4T versus 3T) restricts chain mobility and thus increases the Tg. mdpi.com
Table 1: Properties of MVP-based Crosslinked Thermosets
| DVB-like Monomer | Thiol Crosslinker | Storage Modulus at -50 °C (MPa) | Storage Modulus at 80 °C (MPa) | Glass Transition Temperature (Tg) from tanδ (°C) | Glass Transition Temperature (Tg) from DSC (°C) | Crosslinking Density (103 mol/m3) | Gel Content (%) |
|---|---|---|---|---|---|---|---|
| 1,3-MVP | 3T | 2600 | Broke | 15 | 10 | 1.8 | 92 |
| 1,6-MVP | 3T | 2200 | Broke | 5 | 2 | 1.5 | 90 |
| 1,10-MVP | 3T | 1800 | Broke | -5 | -8 | 1.2 | 88 |
| 1,3-MVP | 4T | 3000 | 1500 | 25 | 20 | 2.5 | 95 |
| 1,6-MVP | 4T | 2500 | 1200 | 18 | 15 | 2.1 | 94 |
| 1,10-MVP | 4T | 2000 | 1000 | 10 | 8 | 1.7 | 93 |
Data sourced from Alexakis et al. (2023). mdpi.com Note: For the 3T crosslinked samples, the thermosets broke at the grips of the DMA instrument after reaching 80 °C.
While thiol-ene reactions are a prominent method, other crosslinking strategies can be employed for vinyl-containing polymers. For vinyl acetate polymers and copolymers, crosslinking can be achieved by reacting the polymer with a polyfunctional alcoholate in the presence of a catalyst at elevated temperatures (80 °C to 280 °C). google.com This process can be performed during melt processing operations like extrusion. google.com This method facilitates the creation of dynamically crosslinked compositions where fine particles of a crosslinked elastomer are dispersed within a thermoplastic matrix. google.com Although this method is described for vinyl acetate polymers in general, its direct application to polymers of this compound would be a logical extension, leveraging the vinyl functionality for network formation.
Further Functionalization of the Vinyl and Methoxy Groups
The vinyl and methoxy groups of this compound present opportunities for further chemical modification to impart new functionalities.
The vinyl group, being a reactive site, is not only crucial for polymerization and crosslinking but can also undergo a variety of addition reactions. While research has focused on its polymerization, other electrophilic addition reactions (e.g., halogenation, hydrohalogenation) or oxidation (e.g., epoxidation, ozonolysis) are chemically feasible, which could introduce a range of functional groups for subsequent transformations. For instance, epoxidation of the vinyl group would yield an oxirane ring, a versatile functional group for further reactions. nih.gov
The methoxy group on the aromatic ring is generally less reactive. However, it can potentially be cleaved under harsh conditions (e.g., using strong acids like HBr or BBr₃) to yield a catechol derivative. This would dramatically alter the polarity and reactivity of the molecule, opening up new avenues for chelation or further functionalization of the newly formed hydroxyl group. It is important to note that such reactions would need to be carefully controlled to avoid unwanted side reactions with the acetate or vinyl groups.
Research has shown that the precursor, 2-methoxy-4-vinylphenol (4VG), possesses four reactive sites: the methoxy group, the phenolic hydroxyl group, the aromatic ring, and the vinyl group. nih.gov While much of the reported functionalization occurs at the phenolic hydroxyl group prior to acetylation, the inherent reactivity of the other sites remains available for exploitation in the acetylated form. nih.gov
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the precise assignment of all atoms within the 2-Methoxy-4-vinylphenyl acetate (B1210297) structure.
Proton (¹H) NMR Analysis for Structural Confirmation
The ¹H NMR spectrum of 2-Methoxy-4-vinylphenyl acetate provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals in the aromatic, vinyl, and aliphatic regions.
The vinyl group gives rise to a characteristic set of signals. The proton on the carbon adjacent to the aromatic ring (-CH=) typically appears as a doublet of doublets (dd) due to coupling with the two terminal vinyl protons. These two terminal protons (=CH₂) are diastereotopic and appear as two separate doublets of doublets.
The aromatic region displays signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and splitting patterns are dictated by their positions relative to the methoxy (B1213986) and acetate substituents. The methoxy group (-OCH₃) protons appear as a sharp singlet, typically in the range of 3.8-3.9 ppm. The acetyl group (-COCH₃) protons also present as a distinct singlet, shifted slightly downfield compared to other methyl groups due to the adjacent carbonyl, usually around 2.3 ppm.
Based on data from structurally similar compounds, the expected chemical shifts and multiplicities are detailed in the table below. rsc.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Acetyl-CH₃ | ~2.3 | Singlet (s) |
| Methoxy-CH₃ | ~3.9 | Singlet (s) |
| Vinylic =CH₂ (trans) | ~5.7 | Doublet of Doublets (dd) |
| Vinylic =CH₂ (cis) | ~5.3 | Doublet of Doublets (dd) |
| Vinylic -CH= | ~6.7 | Doublet of Doublets (dd) |
| Aromatic-H | ~7.0-7.2 | Multiplet (m) |
Note: Data are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR and 2D NMR Techniques
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in its structure. Key signals include the carbonyl carbon of the acetate group (around 169 ppm), carbons of the aromatic ring (110-152 ppm), the vinyl carbons (around 114-137 ppm), the methoxy carbon (around 56 ppm), and the acetyl methyl carbon (around 21 ppm). rsc.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Acetyl -C H₃ | ~21 |
| Methoxy -C H₃ | ~56 |
| Vinylic =C H₂ | ~114 |
| Aromatic C -H | ~110-123 |
| Aromatic Quaternary C | ~136-152 |
| Vinylic -C H= | ~137 |
| Carbonyl C =O | ~169 |
Note: Data are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows which protons are spin-spin coupled. For this compound, COSY would show correlations between the vinyl protons (-CH= and =CH₂) and among the coupled aromatic protons, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. For example, the singlet at ~2.3 ppm would show a correlation to the carbon signal at ~21 ppm, confirming their assignment as the acetyl methyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
GC-MS analysis combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is used to assess the purity of the compound and to obtain its electron ionization (EI) mass spectrum. The mass spectrum of this compound shows a characteristic fragmentation pattern. nih.gov The molecular ion peak [M]⁺ is expected at m/z 192, corresponding to the molecular weight of the compound. Key fragment ions observed include:
m/z 150: This prominent peak results from the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 u) from the molecular ion, corresponding to the formation of the stable 2-methoxy-4-vinylphenol (B128420) cation. nih.gov
m/z 135: This fragment arises from the subsequent loss of a methyl radical (•CH₃, 15 u) from the m/z 150 ion. nih.gov
m/z 43: This intense peak is characteristic of the acetyl cation ([CH₃CO]⁺), confirming the presence of the acetate group. nih.gov
Table 3: Key Fragments in the GC-MS Spectrum of this compound
| m/z | Proposed Fragment |
| 192 | [M]⁺ (Molecular Ion) |
| 150 | [M - C₂H₂O]⁺ |
| 135 | [M - C₂H₂O - CH₃]⁺ |
| 43 | [C₂H₃O]⁺ |
Source: PubChem CID 591597 nih.gov
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. The calculated monoisotopic mass of this compound (C₁₁H₁₂O₃) is 192.078644241 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the correct elemental formula, distinguishing it from other compounds with the same nominal mass.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.
The most prominent feature is the strong absorption band from the ester carbonyl (C=O) stretch, which is expected in the region of 1760-1740 cm⁻¹. The presence of the vinyl group is confirmed by C=C stretching absorptions around 1640-1600 cm⁻¹ and C-H out-of-plane bending vibrations below 1000 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages will appear in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations are observed just above and below 3000 cm⁻¹, respectively.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | ~3100-3000 |
| Aliphatic C-H (methyl) | Stretch | ~2980-2850 |
| Ester C=O | Stretch | ~1760-1740 |
| Aromatic C=C | Stretch | ~1600 & ~1500 |
| Vinyl C=C | Stretch | ~1640 |
| Ester & Ether C-O | Stretch | ~1300-1000 |
| Vinyl C-H | Out-of-plane bend | ~990 & ~910 |
Note: Values are typical ranges for the specified functional groups.
Vibrational Mode Assignments and Functional Group Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in characterizing this compound. The analysis identifies key vibrational modes associated with its specific functional groups. The structure combines features of a substituted benzene ring, a vinyl group, a methoxy group, and an acetate ester group.
The precursor molecule, 2-methoxy-4-vinylphenol (2M4VP), has been studied in detail, providing a foundation for understanding the acetate derivative's spectrum. researchgate.netresearchgate.net For this compound, the introduction of the acetyl group brings characteristic vibrations. The most prominent of these is the carbonyl (C=O) stretching vibration of the ester, which typically appears as a strong band in the infrared spectrum. researchgate.net Another key signature is the C-O stretching of the acetate group. researchgate.net
The aromatic ring exhibits several characteristic bands, including C-H stretching, C=C stretching, and various in-plane and out-of-plane bending vibrations. The vinyl group is identified by its C=C stretching and the C-H stretching and bending modes of the vinylic protons. The methoxy group (-OCH₃) is characterized by symmetric and asymmetric C-H stretching and bending vibrations. researchgate.net
Experimental and computational studies on the related molecule 2-methoxy-4-vinylphenol show C-O vibrations at multiple wavenumbers, including 1348 cm⁻¹, 1058 cm⁻¹, and 1015 cm⁻¹ in the infrared spectrum. researchgate.net The methyl group deformations are expected in the 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹ ranges. researchgate.net The addition of the acetate functional group to this base structure introduces its own distinct and strong spectral features, most notably the carbonyl stretch.
Table 1: Key Vibrational Mode Assignments for this compound and Related Structures
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Acetate Ester | C=O Stretch | ~1746 | researchgate.net |
| Acetate Ester | C-O Stretch | ~1084 | researchgate.net |
| Aromatic Ring | C=C Stretch | 1600-1450 | researchgate.net |
| Vinyl Group | C=C Stretch | ~1630 | General |
| Methoxy Group | C-H Deformations | 1465-1370 | researchgate.net |
| Aromatic Ring | C-O Stretch | 1348, 1058, 1015 | researchgate.net |
Advanced Chromatographic Techniques for Analysis and Purification
Chromatographic methods are essential for the separation and analysis of this compound and its derivatives, particularly in their polymeric forms.
Size Exclusion Chromatography (SEC) for Polymer Characterization
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing the molecular weight and molecular weight distribution of polymers. For polymers derived from this compound, SEC is the standard method to determine properties like the number-average molecular weight (Mn) and weight-average molecular weight (Mw). mdpi.com
In studies involving the polymerization of monomers derived from 2-methoxy-4-vinylphenol (MVP), such as its acetate-modified version, SEC was used to characterize the resulting homopolymers. mdpi.com These analyses are typically performed using a suitable solvent as the mobile phase, such as dimethylformamide (DMF). mdpi.com The technique separates polymer chains based on their hydrodynamic volume in solution; larger molecules elute faster than smaller ones. marinalg.org By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of the poly(this compound) sample can be accurately determined. marinalg.orgresearchgate.net The ratio of Mw to Mn, known as the dispersity (Đ), provides insight into the breadth of the molecular weight distribution.
Research on biobased monomers derived from ferulic acid, including an acetate-functionalized MVP monomer (referred to as MVP-AcOMe), utilized SEC to confirm the successful synthesis of homopolymers. mdpi.com This characterization is crucial for understanding how the polymerization conditions and monomer structure influence the final properties of the polymer. mdpi.comresearchgate.net
Table 2: SEC Application in Polymer Characterization
| Polymer System | Analytical Technique | Purpose | Typical Solvent | Reference |
| Poly(2-methoxy-4-vinylphenoxy)acetate | Size Exclusion Chromatography (SEC) | Determine Number-Average Molecular Weight (Mn) | Dimethylformamide (DMF) | mdpi.com |
| Poly(vinyl acetate) | Size Exclusion Chromatography (SEC) | Characterize Molecular Weight Distribution | Tetrahydrofuran (THF) | marinalg.org |
Thermal Analysis Techniques
Thermal analysis techniques are critical for evaluating the performance and stability of materials under varying temperatures. For polymers of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data on thermal transitions and decomposition behavior. mdpi.comresearchgate.net
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
For polymers and copolymers derived from functionalized 2-methoxy-4-vinylphenol, DSC is employed to measure their Tg values. mdpi.comnih.gov This information is vital for understanding the structure-property relationships and potential applications of these materials. mdpi.com For instance, the bulkiness of the side-group on the monomer can influence the Tg of the final polymer. mdpi.com In studies of thermosetting materials made from MVP-derived monomers, DSC has also been used to monitor the curing reactions. mdpi.com
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to assess the thermal stability of a material and to study its decomposition profile. The output from a TGA experiment is a curve showing mass loss versus temperature.
TGA is used to characterize the degradation patterns of polymers synthesized from this compound and its related monomers. mdpi.com The analysis provides the degradation temperature (Tdeg), often taken as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%), and the temperature of maximum decomposition rate. This data is crucial for determining the upper service temperature of the polymer and for understanding its thermal degradation mechanism. asianpubs.org Studies on copolymers containing MVP-derived units have shown how their degradation patterns compare to conventional polymers like polystyrene. mdpi.com
Table 3: Summary of Thermal Properties for Related Polymers
| Analysis Technique | Property Measured | Significance | Reference |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | Defines the transition from a glassy to a rubbery state. | mdpi.comresearchgate.net |
| Differential Scanning Calorimetry (DSC) | Curing Temperature | Characterizes the crosslinking reaction in thermosets. | mdpi.com |
| Thermogravimetric Analysis (TGA) | Degradation Temperature (Tdeg) | Indicates the onset of thermal decomposition and material stability. | mdpi.comasianpubs.org |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) in Reaction Mechanism Elucidation
Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and reactivity of molecules like 2-methoxy-4-vinylphenyl acetate (B1210297). While direct DFT studies on this specific acetate are not extensively documented in publicly available literature, the principles can be understood through research on its precursor, 2-methoxy-4-vinylphenol (B128420). researchgate.net DFT allows for a detailed examination of the underlying mechanisms of chemical reactions involving this compound.
Transition State Characterization
A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. For reactions involving 2-methoxy-4-vinylphenyl acetate, such as its synthesis or polymerization, DFT calculations can be employed to locate and characterize the geometry and energy of the transition states. This involves mapping the potential energy surface of the reaction to identify the saddle points that correspond to these transient structures. The vibrational frequencies of the transition state are also calculated, with the presence of a single imaginary frequency confirming its identity.
Energetic Landscape Analysis
By mapping the energies of reactants, intermediates, transition states, and products, DFT can construct a detailed energetic landscape of a reaction. This provides quantitative data on activation energies and reaction enthalpies, which are crucial for predicting reaction rates and equilibrium positions. For instance, in the context of polymerizing the vinyl group of this compound, DFT could elucidate the energetic favorability of different polymerization pathways, such as radical or ionic mechanisms. A potential energy surface scan of related molecules like 2-methoxy-4-vinylphenol has been used to identify the most stable conformers, which is a foundational step in understanding its reactivity. researchgate.net
Theoretical Spectroscopic Property Predictions
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound. These theoretical predictions can aid in the identification and characterization of the compound.
Computational NMR and IR Spectral Simulations
Theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For 2-methoxy-4-vinylphenol, computational studies have been used to assign vibrational frequencies in its IR spectrum. researchgate.net Similarly, for this compound, DFT calculations could predict the chemical shifts of the ¹H and ¹³C nuclei, aiding in the interpretation of experimental NMR data. mdpi.com Likewise, the vibrational modes corresponding to the functional groups in the molecule, such as the carbonyl stretch of the acetate group and the vinyl C=C stretch, can be calculated and compared with experimental IR spectra. researchgate.net The PubChem database contains computed IR spectral information for this compound. nih.gov
Electronic Structure and Optical Properties
The electronic structure of this compound, including its molecular orbitals (HOMO and LUMO), can be determined using computational methods. The energy gap between the HOMO and LUMO is indicative of the molecule's electronic transition properties and can be related to its UV-Vis absorption characteristics. These calculations can help in understanding the photophysical behavior of the compound and its potential applications in materials science.
In-Silico Studies of Molecular Interactions (e.g., binding to biomacromolecules for related compounds)
Studies on 2-methoxy-4-vinylphenol have shown its potential to interact with various biological targets. For example, molecular docking has been used to investigate its binding to bacterial proteins, suggesting a potential mechanism for its antimicrobial activity. nih.gov In one study, 2-methoxy-4-vinylphenol was docked with the LuxO protein of Vibrio cholerae, indicating its potential as a quorum-sensing inhibitor. nih.gov Another study explored its interaction with DNA gyrase. nih.gov These studies on a closely related compound suggest that this compound could also exhibit interesting binding affinities with various biomacromolecules, a hypothesis that warrants further computational and experimental investigation.
Predictive Modeling of Chemical Behavior and Reaction Outcomes
Computational chemistry and theoretical modeling are powerful tools for predicting the chemical behavior and reaction outcomes of molecules like this compound. These methods provide insights into molecular structure, reactivity, and potential transformations, guiding experimental work and the design of new materials. While specific predictive modeling studies exclusively on this compound are not extensively available in public literature, valuable inferences can be drawn from research on its parent compound, 2-methoxy-4-vinylphenol (MVP), and its derivatives.
Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a foundational understanding of the structural and electronic properties that govern the reactivity of these compounds. For instance, analysis of the monomeric and dimeric forms of the closely related 2-methoxy-4-vinylphenol (MVP) has been conducted to determine its most stable conformations. researchgate.net Such studies are crucial as the spatial arrangement of atoms and functional groups dictates how a molecule will interact with others.
Predictive modeling can also be applied to understand and anticipate the outcomes of chemical reactions, such as polymerization. Research on the radical polymerization of MVP derivatives provides a model for how this compound might behave under similar conditions. mdpi.com These studies explore how modifications to the phenolic group influence polymerization, offering a predictive framework for designing polymers with specific properties. mdpi.comnih.gov
Furthermore, computational models can predict spectroscopic properties, such as those observed in Fourier-transform infrared (FTIR) spectra, which can then be compared with experimental data to validate the theoretical models. researchgate.net The agreement between predicted and experimental spectra lends confidence to the computational approach, reinforcing its utility in predicting the behavior of related compounds. researchgate.net
In-silico studies have also been used to predict the biological interactions of 2-methoxy-4-vinylphenol, which can provide clues about the potential applications of its acetate derivative. nih.gov For example, modeling the interaction of MVP with biological targets can help in predicting its efficacy in various applications. nih.gov
The following tables summarize computed properties for this compound and findings from studies on related compounds that help predict its behavior.
Table 1: Computed Molecular Descriptors for this compound
This table presents a selection of molecular descriptors for this compound computed using various predictive models. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to predict the chemical and biological behavior of the compound.
| Descriptor | Value | Computational Method |
| Molecular Weight | 192.21 g/mol | PubChem 2.1 |
| XLogP3 | 2.2 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 3 | Cactvs 3.4.6.11 |
| Exact Mass | 192.078644241 Da | PubChem 2.1 |
| Topological Polar Surface Area | 35.5 Ų | Cactvs 3.4.6.11 |
| Heavy Atom Count | 14 | PubChem |
| Complexity | 213 | Cactvs 3.4.6.11 |
Data sourced from PubChem.
Table 2: Predicted Reactivity and Polymerization Behavior Based on Analogue Studies
This table outlines the predicted reactivity and potential polymerization outcomes for this compound, based on experimental and theoretical studies of its precursor, 2-methoxy-4-vinylphenol (MVP), and its derivatives. This data is crucial for designing and predicting the outcomes of polymerization reactions involving the target compound.
| Predicted Property | Observation from Analogue (MVP and derivatives) | Implication for this compound | Reference |
| Reactivity of Functional Groups | The phenolic hydroxyl and vinyl groups of MVP are both highly reactive. The phenolic group can be functionalized to control reactivity and prevent undesired side reactions like autopolymerization. | The vinyl group is expected to be reactive in radical polymerization. The acetate group is less reactive than the parent hydroxyl group but influences the electronic properties of the aromatic ring and the resulting polymer. | mdpi.comresearchgate.net |
| Polymerization Potential | MVP derivatives can be readily polymerized via solution and emulsion techniques to form homo- and copolymers. | This compound is expected to be a viable monomer for radical polymerization, yielding polymers with potentially useful thermal and mechanical properties. | mdpi.comnih.govresearchgate.net |
| Control of Polymer Properties | The nature of the substituent on the phenolic oxygen of MVP derivatives influences the glass transition temperature (Tg) and other properties of the resulting polymers. | By analogy, the acetate group in this compound is predicted to influence the properties of its corresponding polymer, likely resulting in a different Tg compared to polymers from other MVP derivatives. | mdpi.com |
| Reaction Conditions for Polymerization | Radical polymerization of MVP derivatives can be initiated using standard initiators like AIBN at elevated temperatures. | Similar conditions are predicted to be effective for the polymerization of this compound. | mdpi.com |
Advanced Materials Science and Polymer Research Applications
Development of Biobased Thermoplastics
The functionalization of 2-methoxy-4-vinylphenol (B128420) (MVP) into derivatives like 2-methoxy-4-vinylphenyl acetate (B1210297) (also referred to as MVP-AcOMe) allows for the production of biobased thermoplastics through processes such as solution and emulsion polymerization. mdpi.comresearchgate.net This approach is part of a broader strategy to create a library of biobased monomers from the MVP platform, enabling the synthesis of polymers with a wide array of properties. mdpi.com
The homopolymer of 2-methoxy-4-vinylphenyl acetate, poly(this compound), demonstrates the direct link between monomer structure and polymer properties. Research into the radical homopolymerization of various MVP derivatives, including the acetate form, has shown that the nature of the functional group attached to the phenol (B47542) has a significant impact on the final polymer's characteristics. nih.gov For instance, by varying the alkyl ester or ether group on the MVP derivative, homopolymers with glass transition temperatures (Tg) ranging from as high as 117 °C down to 5 °C have been synthesized. nih.gov
Studies have found that homopolymers derived from MVP generally exhibit lower glass transition temperatures compared to other styrene-like polymers. mdpi.com This is attributed to the increased mobility afforded by the various functional groups introduced during derivatization. mdpi.com The synthesis of these homopolymers is typically achieved through solution polymerization in toluene, initiated by agents like 2,2′-azobis(2-methylpropionitrile) (AIBN). nih.gov
| Property | Value |
| Monomer | This compound (Ac4VG) |
| Polymer | Poly(this compound) |
| Glass Transition Temperature (Tg) | 117 °C |
Table 1: Thermal property of the homopolymer derived from this compound (Ac4VG). Data sourced from nih.gov.
Derivatization of the phenolic group in MVP is a key strategy for tailoring the properties of the resulting thermoplastics. The process enables the creation of monomers with specific hydrophobic or hydrophilic characteristics. mdpi.com For example, the reaction of MVP with methyl bromoacetate (B1195939) yields the aliphatic, hydrophobic derivative methyl 2-(2-methoxy-4-vinylphenoxy)acetate (MVP-AcOMe), which is another name for this compound. mdpi.com Other derivatives, such as the aromatic 1-(benzyloxy)-2-methoxy-4-vinylbenzene (MVP-Bz) and the hydrophilic 2-(2-methoxy-4-vinylphenoxy)acetic acid (MVP-AcOH), have also been synthesized to expand the range of achievable polymer properties. mdpi.comnih.gov
This ability to modify the monomer structure allows for precise control over the thermal and mechanical characteristics of the final polymers, showcasing the potential of MVP derivatives in diverse thermoplastic applications. mdpi.comresearchgate.net The successful polymerization of these functionalized monomers, both in solution and emulsion, results in homo- and copolymers with a broad spectrum of thermal properties. mdpi.comnih.gov
Synthesis and Performance of Biobased Thermosets
The styrenic functionality of this compound and its parent compound, MVP, is also leveraged in the creation of biobased thermosetting materials. mdpi.com By modifying MVP, divinylbenzene (B73037) (DVB)-like monomers can be synthesized, which then undergo crosslinking to form robust thermoset networks. mdpi.comnih.govresearchgate.net
The synthesis of these biobased thermosets involves reacting the phenolic group of MVP with brominated alkanes to create difunctional, DVB-like monomers. mdpi.com These monomers are then thermally cured with thiol-bearing crosslinkers, such as trimethylolpropane (B17298) tris(3-mercaptopropionate) (3T) and pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (4T), in a process known as thiol-ene chemistry. mdpi.com
The curing is typically performed in an oven without the need for solvents or initiators. The DVB-like monomers are first melted (e.g., at 125 °C), after which the thiol crosslinker is mixed in. The mixture is then held at this temperature for an extended period, such as 24 hours, to allow for network formation. mdpi.com The extent of the curing reaction is monitored using Fourier-transform infrared (FT-IR) spectroscopy, where the near-complete disappearance of the carbon-carbon double bond (C=C) and thiol (–SH) peaks indicates a high degree of curing. mdpi.com
The performance of the resulting thermosets is intrinsically linked to their crosslink density (νe), which can be controlled by the choice of thiol crosslinker. mdpi.com For instance, using a tetra-functional thiol (4T) as a crosslinker results in a higher availability of –SH units for reaction compared to a tri-functional thiol (3T). This leads to a significantly higher crosslink density in the final thermoset material. mdpi.com
Dynamic Mechanical Analysis (DMA) is used to characterize the thermomechanical properties of these thermosets. The storage modulus, which indicates the material's stiffness, and the glass transition temperature (Tg), determined from the peak of the tan δ curve, are key performance indicators. mdpi.com As expected, thermosets with a higher crosslink density exhibit a higher storage modulus and a shift in the glass transition region to higher temperatures. mdpi.com
| Property | Thermoset with 3T Crosslinker | Thermoset with 4T Crosslinker |
| Storage Modulus at -50 °C (MPa) | 2100 ± 150 | 2500 ± 100 |
| Storage Modulus at 80 °C (MPa) | 2.5 ± 0.5 | 10 ± 1 |
| Glass Transition Temp (Tg) from tanδ (°C) | 35 ± 1 | 42 ± 1 |
| Glass Transition Temp (Tg) from DSC (°C) | 26 ± 1 | 34 ± 1 |
| Crosslinking Density (νe) (mol/m³) | 110 ± 10 | 330 ± 10 |
| Gel Content (%) | 94 ± 1 | 96 ± 1 |
Table 2: Properties of MVP-based crosslinked thermosets using different thiol-bearing reagents (3T and 4T). Data sourced from mdpi.com.
Strategies for Styrene (B11656) Replacement in Polymer Formulations
A significant driver for the research into this compound and related compounds is the goal of replacing petroleum-based monomers, particularly styrene, in polymer formulations. icevirtuallibrary.comdrexel.edu Styrene is a key component in many thermoset resins, such as those used in unsaturated polyester (B1180765) and vinyl ester systems, but it is also known to be toxic and potentially carcinogenic. drexel.edu
Bio-derived alternatives like this compound offer a promising path towards more sustainable and less hazardous materials. nih.govicevirtuallibrary.com Research has directly compared the performance of this compound and other bio-styrenes to conventional styrene in typical polyester formulations. icevirtuallibrary.com While challenges such as solubility issues have been noted, the objective is to achieve direct substitution to facilitate easier adoption by end-users in applications like fiberglass composites. icevirtuallibrary.com These new biobased monomers, derived from renewable resources like lignin, can be implemented in radical copolymerizations to decrease the carbon footprint of the resulting materials without compromising, and potentially even enhancing, performance characteristics. nih.govdrexel.edu
Integration into Engineered Environmental Systems and Bio-Inspired Materials
The application of this compound extends to environmental science, where it plays a role in creating sophisticated materials that mimic natural systems.
Engineered Soil Surrogates (ESSs) are synthetic materials designed to replicate the complex chemical and physical properties of natural soil organic matter. These surrogates are invaluable tools for studying the fate and transport of contaminants in the environment. A doctoral study on the development of ESSs utilized this compound as a key chemical component. lsu.edu In this context, the compound is used to create a surface chemistry that mimics the sorptive behavior of natural soils, particularly for organic pollutants. The research involved the synthesis and characterization of these materials, with techniques like 1H NMR spectroscopy being used to confirm the structure of the this compound component. lsu.edu
Broader Research Implications and Future Directions
Potential as a Modular Building Block for Complex Chemical Architectures
The chemical structure of 2-methoxy-4-vinylphenyl acetate (B1210297), featuring a vinyl group, a methoxy (B1213986) group, and an acetate group on an aromatic ring, offers multiple reactive sites for chemical modification. This versatility makes it an excellent modular building block for the synthesis of complex chemical architectures.
Researchers have demonstrated the potential of the parent compound, 2-methoxy-4-vinylphenol (B128420) (MVP), as a platform for creating a library of biobased monomers. mdpi.com By modifying the phenolic group, a variety of functional monomers can be prepared for use in radical polymerizations. mdpi.comnih.gov For instance, derivatives such as methyl 2-(2-methoxy-4-vinylphenoxy)acetate and 1-(benzyloxy)-2-methoxy-4-vinylbenzene have been synthesized and successfully polymerized. researchgate.netnih.gov These modifications allow for the tuning of properties like hydrophobicity and reactivity, enabling the creation of polymers with a wide range of thermal and chemical characteristics. mdpi.com
The styrenic nature of the vinyl group allows for its participation in various polymerization techniques, including radical polymerization, to form homopolymers and copolymers. mdpi.comnih.gov This opens the door to creating novel polymers with tailored properties by copolymerizing 2-methoxy-4-vinylphenyl acetate or its derivatives with other monomers. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, and the acetate group can be hydrolyzed to regenerate the phenol (B47542), providing another handle for further functionalization. This multi-faceted reactivity allows for the construction of intricate and functional molecular designs, including the synthesis of divinylbenzene-like monomers for thermosetting applications. mdpi.comresearchgate.net
Contribution to Sustainable Polymer Chemistry and Circular Economy Concepts
The derivation of this compound from lignin, a major component of biomass, firmly embeds it within the principles of sustainable polymer chemistry. mdpi.comresearchgate.net Lignin is an abundant and renewable resource, and its utilization as a feedstock for valuable chemicals and materials reduces the dependence on finite petrochemical resources. researchgate.net The development of biobased polymers from monomers like this compound is a critical step towards a more sustainable and circular economy. mdpi.com
The use of such biobased monomers contributes to lowering the carbon footprint of polymer production. nih.gov Research into bioplastics and alternative materials is a key driver in advancing a circular economy for plastics. circularityconcepts.org By designing polymers from renewable feedstocks, the end-of-life options for these materials can also be reconsidered. For example, polymers with ester linkages, such as those potentially derived from this compound, could be designed for chemical recyclability, where the polymer is broken down into its constituent monomers and repolymerized. This approach aligns with the circular economy's goal of keeping materials in use for as long as possible.
The synthesis of biobased polycarbonates from 2-methoxy-4-vinylphenol further highlights its role in sustainable polymer chemistry. rsc.org These efforts to create polymers from renewable sources are essential for transitioning away from a linear "take-make-dispose" model to a circular one that emphasizes resource efficiency and waste reduction.
Exploration of Novel Synthetic Pathways and Biocatalytic Transformations
Current research is actively exploring more efficient and environmentally friendly methods for producing this compound and its precursors. While chemical synthesis routes exist, such as the acetylation of 2-methoxy-4-vinylphenol with acetic anhydride (B1165640), there is a growing interest in biocatalytic transformations. nih.gov
For instance, certain microorganisms, like Saccharomyces cerevisiae (brewer's yeast) and Pseudomonas fluorescens, can convert ferulic acid, another lignin-derived compound, into 2-methoxy-4-vinylphenol. wikipedia.org Ferulic acid itself can be obtained from biomass through various extraction methods, including enzyme-assisted extractions. researchgate.net The enzymatic decarboxylation of ferulic acid to 2-methoxy-4-vinylphenol represents a green and potentially cost-effective synthetic route. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for preparing 2-Methoxy-4-vinylphenyl acetate, and how are yields maximized?
- Methodological Answer : The compound is synthesized via oxidative cleavage of styrene derivatives under continuous photo-flow anaerobic conditions. For example, 2-Methoxy-4-vinylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate undergoes oxidative cleavage using a scalable flow reactor, followed by purification via column chromatography (100–200 mesh silica, pet ether:ethyl acetate = 94:6) to achieve yields of 67–70% . Key optimizations include controlling residence time in the flow reactor and solvent ratios during purification.
Q. What spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key features in the <sup>1</sup>H NMR spectrum include a singlet at δ 9.90 (aldehyde proton) and multiplets in the aromatic region (δ 7.87–7.14), while the <sup>13</sup>C NMR spectrum shows carbonyl signals at δ 191.24 (aldehyde) and δ 172.32 (ester). Methoxy groups appear at δ 56.05 and 55.46 . High-resolution mass spectrometry (HRMS) or IR spectroscopy can further validate functional groups.
Q. How is column chromatography applied to purify this compound, and what solvent systems are effective?
- Methodological Answer : Silica gel (100–200 mesh) with pet ether:ethyl acetate (94:6) is commonly used. The eluent ratio balances polarity to separate the acetate from byproducts, as demonstrated in the isolation of derivatives like 4-Formyl-2-methoxyphenyl propanoates . Monitoring via TLC and adjusting gradient elution can improve resolution.
Advanced Research Questions
Q. How can researchers address contradictory spectroscopic data when synthesizing this compound under varying reaction conditions?
- Methodological Answer : Discrepancies in NMR shifts (e.g., aldehyde proton position) may arise from solvent effects or impurities. Strategies include:
- Repeating synthesis under inert atmospheres to exclude oxidation side reactions.
- Using deuterated solvents for consistency in NMR analysis .
- Cross-validating with computational methods (e.g., DFT calculations) to predict expected shifts .
Q. What advanced analytical approaches are used to study the reactivity of this compound in photochemical reactions?
- Methodological Answer : Time-resolved UV-Vis spectroscopy and laser flash photolysis can track intermediates during photo-induced reactions. For example, the compound’s vinyl group may undergo [2+2] cycloaddition under UV light, monitored by transient absorption spectra. Reaction kinetics are modeled using pseudo-first-order approximations .
Q. How are structure-activity relationships (SARs) investigated for this compound derivatives in biological systems?
- Methodological Answer : Derivatives are tested in enzyme inhibition assays (e.g., α-glucosidase, α-amylase) and cell-based models (e.g., HT-29 colon cancer cells). For instance:
- IC50 values are determined using spectrophotometric methods to quantify enzyme activity .
- Apoptosis induction is measured via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .
- SARs are established by modifying the methoxy or vinyl groups and comparing bioactivity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
